molecular formula C7H14ClNO3 B6186956 2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride CAS No. 2649294-37-9

2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride

Cat. No. B6186956
CAS RN: 2649294-37-9
M. Wt: 195.6
InChI Key:
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Description

2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride (also known as Oxaprozin) is a non-steroidal anti-inflammatory drug (NSAID) that has been used as an analgesic and anti-inflammatory agent for the treatment of pain and inflammation. Oxaprozin has been used for the treatment of mild to moderate pain, including rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Oxaprozin is a prodrug, which means that it is converted to its active form in the body after ingestion.

Scientific Research Applications

Oxaprozin has been studied extensively in laboratory and clinical studies. Its anti-inflammatory and analgesic effects have been studied in animal models of inflammation and pain, as well as in human clinical trials. Oxaprozin has been found to be effective in reducing pain and inflammation in patients with rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Oxaprozin has also been used in laboratory studies to investigate the mechanisms of action of NSAIDs, as well as to evaluate the potential of new NSAIDs.

Mechanism of Action

Oxaprozin is an NSAID that works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are substances that are involved in inflammation and pain. By inhibiting the activity of COX enzymes, Oxaprozin reduces the production of prostaglandins, which leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
Oxaprozin has been found to have anti-inflammatory and analgesic effects in laboratory and clinical studies. In animal models of inflammation and pain, Oxaprozin was found to reduce inflammation and pain. In human clinical trials, Oxaprozin was found to be effective in reducing pain and inflammation in patients with rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Oxaprozin has also been found to have anti-platelet effects, which may be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Oxaprozin in laboratory experiments include its availability, its low cost, and its ability to reduce inflammation and pain. The main limitation of using Oxaprozin in laboratory experiments is its potential to cause gastrointestinal side effects.

Future Directions

Future research on Oxaprozin could focus on developing new formulations of the drug that have improved efficacy and reduced side effects. Additionally, research could be conducted to investigate the potential of Oxaprozin to treat other inflammatory conditions, such as asthma and psoriasis. Research could also be conducted to investigate the potential of Oxaprozin for the treatment of cardiovascular diseases, as well as its potential for use in combination with other drugs. Finally, research could be conducted to investigate the long-term safety and efficacy of Oxaprozin.

Synthesis Methods

Oxaprozin is synthesized using a process that involves the reaction of 2-amino-3-cyano-3-phenylpropanoic acid with 2-chloro-2-oxo-1-pyrrolidinecarboxylic acid in the presence of anhydrous sodium acetate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of about 80°C for about 4 hours. The reaction produces 2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride as a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride involves the protection of the carboxylic acid group, followed by the formation of the oxolane ring and subsequent deprotection of the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "L-aspartic acid", "2-methylpropan-1-ol", "p-toluenesulfonic acid", "triethylamine", "thionyl chloride", "2-propanol", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Protection of carboxylic acid group using 2-methylpropan-1-ol and p-toluenesulfonic acid in the presence of triethylamine", "Formation of oxolane ring using thionyl chloride and 2-propanol", "Deprotection of carboxylic acid group using sodium borohydride", "Addition of hydrochloric acid to form the hydrochloride salt" ] }

CAS RN

2649294-37-9

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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